2-Amino-5-(3-quinolinyl)benzoic acid

Description

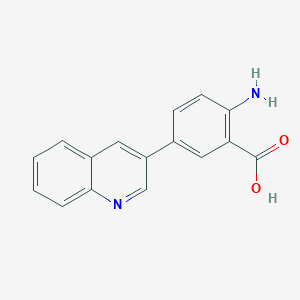

2-Amino-5-(3-quinolinyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a quinolinyl moiety at the 5-position. The quinoline ring, a heterocyclic aromatic system, introduces unique electronic and steric properties, distinguishing this compound from simpler benzoic acid analogs.

Properties

CAS No. |

893738-39-1 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-amino-5-quinolin-3-ylbenzoic acid |

InChI |

InChI=1S/C16H12N2O2/c17-14-6-5-10(8-13(14)16(19)20)12-7-11-3-1-2-4-15(11)18-9-12/h1-9H,17H2,(H,19,20) |

InChI Key |

ZEICRMHYEJFHIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2-amino benzoic acid and 3-bromoquinoline.

Reaction Conditions: A common synthetic route involves a Suzuki coupling reaction. The 2-amino benzoic acid is first converted to its boronic acid derivative. This derivative is then coupled with 3-bromoquinoline in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like DMF (dimethylformamide).

Purification: The product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-Amino-5-(3-quinolinyl)benzoic acid are not widely documented, large-scale synthesis would likely follow similar routes with optimizations for yield and purity. This could involve continuous flow reactors for the coupling reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction of the quinoline moiety can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino group can participate in electroph

Biological Activity

2-Amino-5-(3-quinolinyl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, along with a detailed review of relevant studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinoline moiety, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit promising anticancer properties. A study demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.

Case Study:

In vitro assays showed that this compound could significantly reduce cell viability in HepG2 liver cancer cells with an IC50 value of approximately 10 µM. This suggests potential for further development as an anticancer agent.

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects against a range of pathogens. Notably, it demonstrated activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 4 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory potential. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models.

Research Findings:

A study using lipopolysaccharide (LPS)-induced inflammation in mice reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with this compound.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes: The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways: It alters signaling pathways related to cell survival and apoptosis.

- Antioxidant Activity: The presence of the quinoline ring contributes to antioxidant properties, reducing oxidative stress in cells.

In Silico Studies

Molecular docking studies have suggested that this compound binds effectively to target proteins associated with cancer and bacterial infections. These studies provide insights into the binding affinities and potential efficacy of the compound as a therapeutic agent.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoic Acid Derivatives

Halogen-Substituted Derivatives

Compounds like 2-Amino-5-bromo-benzoic acid and 2-Amino-5-iodobenzoic acid (5-Iodoanthranilic acid) exhibit halogen substituents at the 5-position. These electron-withdrawing groups enhance electrophilic character, influencing reactivity and bioactivity. For example, 2-Amino-5-bromo-benzoic acid demonstrated equipotency to cisplatin in inhibiting CACO2 colorectal cancer cells . In contrast, the quinolinyl group in the target compound introduces bulkiness and extended conjugation, which may alter binding affinities in biological systems or sensor applications .

*Calculated molecular weight based on structure.

Sulfonyl and Electron-Withdrawing Groups

This compound is used as a medical intermediate . The quinolinyl group, while electron-deficient due to the nitrogen heteroatom, may offer distinct π-stacking capabilities in drug design compared to sulfonyl groups .

Heterocyclic Substituents

Derivatives like 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine and 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoic acid incorporate heterocycles (quinoline, benzoxazole, benzodioxole) at the 5-position. These moieties are known for fluorophore properties and metal-ion detection .

Physicochemical Properties

Substituent position and nature critically influence properties:

- Solubility: Electron-withdrawing groups (e.g., sulfonyl, halogens) increase polarity, enhancing aqueous solubility. The quinolinyl group’s hydrophobicity may reduce solubility compared to halogenated analogs .

- Thermal Stability: Lanthanide complexes with benzoic acid derivatives show varied stability; the quinoline moiety could improve thermal resilience via rigid coordination .

Research Findings and Hypotheses

- Substituent Position Effects: Evidence suggests para-substituted derivatives are more bioactive in biosensors and anticancer assays . The meta-quinolinyl group’s impact requires further study.

- Fluorophore Potential: Quinoline derivatives often exhibit fluorescence; the target compound may serve as a fluorophore akin to benzoxazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.